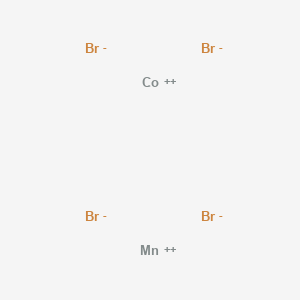
1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) is an organic compound with the molecular formula C18H16O2 It is characterized by the presence of two methoxybenzene groups connected by a buten-3-yne linker
Méthodes De Préparation
The synthesis of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) typically involves the coupling of 4-methoxyphenylacetylene with 1,4-dibromo-2-butyne under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like tetrahydrofuran (THF). The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product .
Analyse Des Réactions Chimiques
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield diketones, while reduction with Pd/C can produce saturated hydrocarbons .
Applications De Recherche Scientifique
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors involved in cellular signaling pathways, leading to changes in cellular function and activity .
Comparaison Avec Des Composés Similaires
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) can be compared with other similar compounds, such as:
1,1’-(But-1-en-3-yne-1,4-diyl)bis(benzene): This compound lacks the methoxy groups, resulting in different chemical and physical properties.
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene): The presence of chlorine atoms instead of methoxy groups can significantly alter the compound’s reactivity and applications.
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methylbenzene): The methyl groups provide different steric and electronic effects compared to methoxy groups, leading to variations in the compound’s behavior in chemical reactions.
These comparisons highlight the uniqueness of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) and its potential for diverse applications in scientific research.
Propriétés
Numéro CAS |
136612-76-5 |
|---|---|
Formule moléculaire |
C18H16O2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
1-methoxy-4-[4-(4-methoxyphenyl)but-1-en-3-ynyl]benzene |
InChI |
InChI=1S/C18H16O2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h3,5,7-14H,1-2H3 |
Clé InChI |
ZXJWFXWCDJZTRS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC#CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-](/img/structure/B14282152.png)

![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)
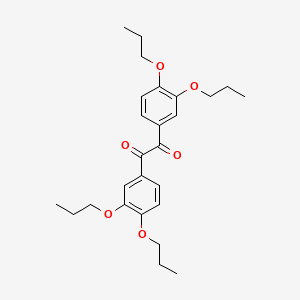
![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)
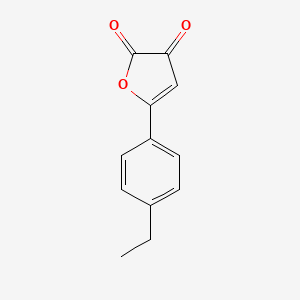

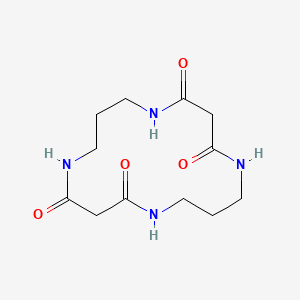
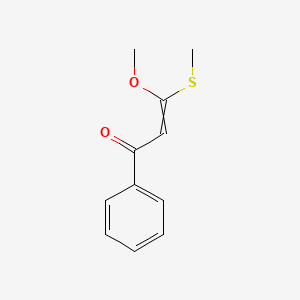

![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)
